6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
Overview
Description
- Structure : It belongs to the class of organic compounds known as 2,3-diphenylfurans, containing a furan ring substituted with a phenyl group at the C2 and C3 positions .
Molecular Structure Analysis
The molecular structure of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine consists of a furo[2,3-d]pyrimidine core with a 4-amino-6-(4-methoxyphenyl) substituent. The presence of the methoxy group (–OCH~3~) on the phenyl ring and the amino group (–NH~2~) on the pyrimidine ring contributes to its unique properties .
Scientific Research Applications
NMR Spectroscopy Studies
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine and its derivatives have been studied extensively using NMR spectroscopy. Research has been conducted on N-substituted derivatives of this compound, focusing on their chemical shift assignments through various NMR techniques like 1H, 13C, 19F, COSY, HMBC, and HSQC experiments. These studies are crucial for understanding the structural and conformational details of these compounds (Sørum et al., 2010).
Synthesis and Kinase Inhibition
The compound has been involved in the synthesis of novel molecules with potential pharmacological applications. For instance, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines have been synthesized and evaluated as dual inhibitors of CLK1 and DYRK1A kinases. These compounds are promising for the development of new pharmacological inhibitors (Loidreau et al., 2013).
Anti-Inflammatory and Analgesic Activity
Certain derivatives of this compound have been synthesized and screened for their analgesic and anti-inflammatory activities. Some compounds exhibited promising activities, indicating potential therapeutic applications (Abu‐Hashem & Youssef, 2011).
Microtubule Targeting in Cancer Therapy
Research has also explored the use of certain this compound derivatives as microtubule targeting agents, particularly effective against multidrug-resistant cancer cells. These compounds have shown potent microtubule depolymerizing activities, highlighting their potential as novel antitumor agents (Devambatla et al., 2016).
Antifungal Effects
Some derivatives of this compound have been synthesized and tested for their antifungal effects against significant types of fungi. The results suggest that these compounds have potential as antifungal agents, especially against certain strains like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Chemical Synthesis and Reactivity
Extensive research has been conducted on the chemical synthesis and reactivity of this compound and its derivatives, leading to the development of novel compounds with diverse structures and potential applications. This includes the synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their evaluation for various biological activities, showcasing the compound's versatility in chemical synthesis and its potential in drug development (Hu et al., 2008).
Mechanism of Action
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine may exhibit biological activity due to its structural features. Further studies are necessary to elucidate its precise mechanism of action. Notably, it interacts with vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth .
Properties
IUPAC Name |
6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-17-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)18-11/h2-7H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLFIHLUYAZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416199 | |
Record name | GW642138X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453590-24-4 | |
Record name | GW642138X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.